

2-Methyl-2-cyclopenten-1-one as a fragrance ingredient

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Compound of Interest

Compound Name: 2-Methyl-2-cyclopenten-1-one

Cat. No.: B072799

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Authored by: Gemini, Senior Application Scientist Foreword

This technical guide provides a comprehensive overview of **2-Methyl-2-cyclopenten-1-one** (CAS No. 1120-73-6), a cyclic ketone of significant interest to the fragrance and flavor industries. Designed for researchers, chemists, and product development professionals, this document synthesizes critical data on its chemical properties, organoleptic profile, synthesis, analytical characterization, and safety protocols. Our objective is to furnish a scientifically grounded resource that explains not only the "what" but the "why" behind the technical specifications and applications of this compound, fostering a deeper understanding of its role in fragrance chemistry.

Introduction and Chemical Identity

2-Methyl-2-cyclopenten-1-one is an organic compound classified as a cyclic ketone.^[1] Its structure, featuring a five-membered ring with a methyl group and a conjugated ketone, is fundamental to its distinct physical properties and aroma profile.^[2] While a synthetic compound for commercial applications, it has also been identified as a naturally occurring volatile in various plants and foods, contributing to their characteristic aromas.^{[3][4]} Its unique scent profile makes it a valuable component in both fragrance and flavor formulations and a target for organic synthesis research.^[2]

The chemical identity of this compound is established by several key identifiers.

Diagram: Chemical Structure of 2-Methyl-2-cyclopenten-1-one

Caption: Chemical structure of 2-Methyl-2-cyclopenten-1-one.

Physicochemical Properties

The utility and handling of **2-Methyl-2-cyclopenten-1-one** are dictated by its specific physicochemical properties. These parameters are crucial for everything from predicting its behavior in a formulation to establishing safe storage conditions.

Property	Value	Source(s)
CAS Number	1120-73-6	[5][6]
Molecular Formula	C ₆ H ₈ O	[5][6]
Molecular Weight	96.13 g/mol	[5][7]
Appearance	Colorless to clear yellow liquid	[2][8][9]
Boiling Point	158-161 °C (lit.)	[7][10]
Density	0.979 g/mL at 25 °C (lit.)	[7][10]
Refractive Index	n _{20/D} 1.479 (lit.)	[7][10]
Flash Point	49 °C / 120.2 °F (closed cup)	[7]
Vapor Pressure	2.5175 hPa @ 20°C (est.)	[5]
Solubility	Soluble in ethanol, methanol, isopropanol; limited solubility in water.	[2][5]
logP	1.29560	[9]

Organoleptic Profile and Natural Occurrence

The primary value of **2-Methyl-2-cyclopenten-1-one** in its target industries stems from its complex and potent aroma.

Scent Description

The odor is multifaceted, often described with a dominant caramellic note, complemented by burnt, roasted, and ketonic characteristics.[\[5\]](#) Some sources also characterize it as having a sweet or floral aroma.[\[2\]](#) This complexity allows it to be used not just as a standalone note but as a modifier that can introduce warmth, sweetness, and roasted nuances to a fragrance composition. It is noted to be present in bread aroma and cooked meat, which aligns with its burnt and roasted descriptors.[\[4\]](#)

Natural Occurrence

2-Methyl-2-cyclopenten-1-one is not merely a synthetic creation; it has been identified in several natural sources, which validates its role in creating authentic aroma profiles.

Documented occurrences include:

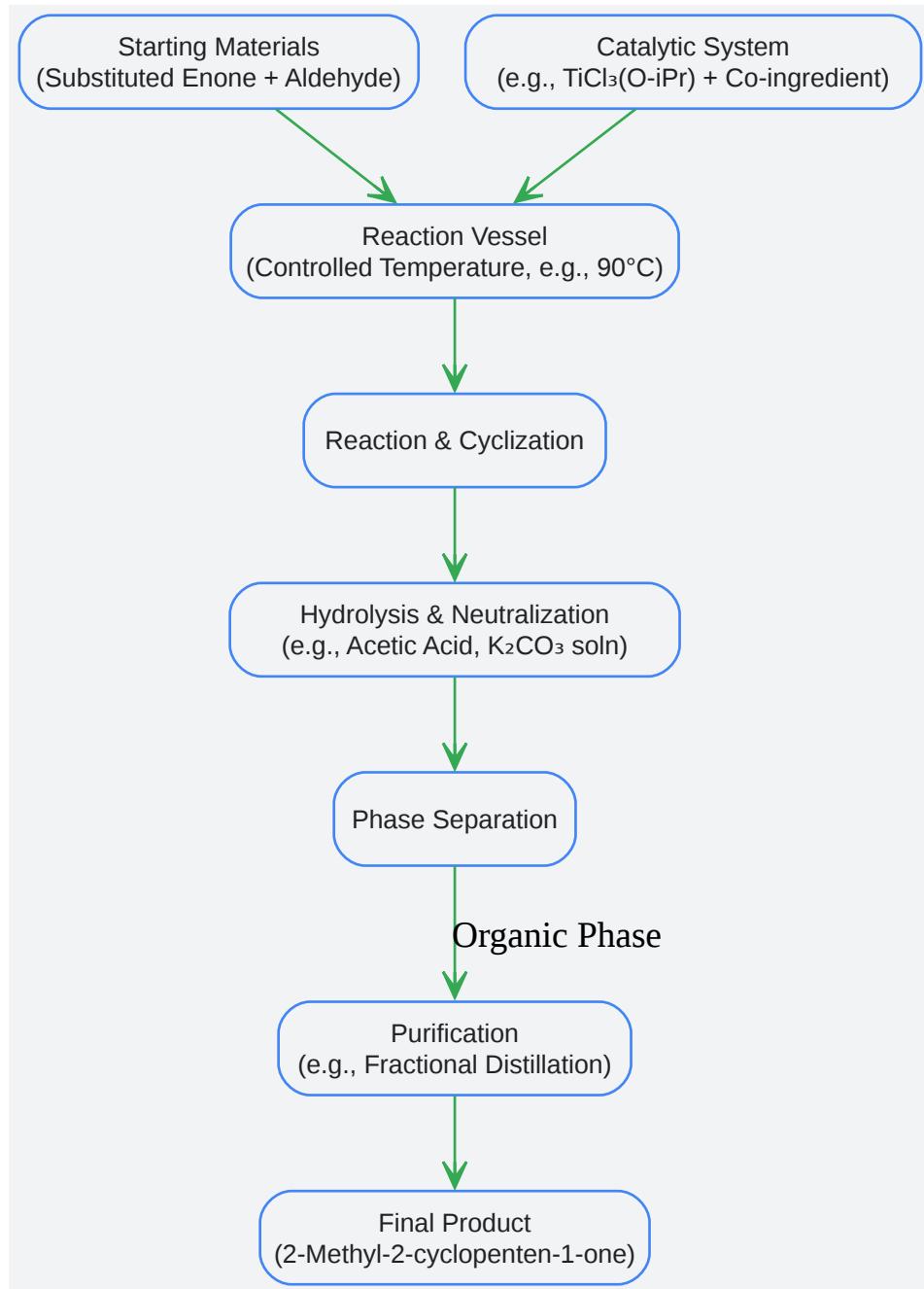
- *Perilla frutescens* (Perilla)[\[3\]](#)
- *Picea abies* (Norway spruce)[\[3\]](#)
- *Panax ginseng* (Ginseng)[\[3\]](#)
- Coffee[\[11\]](#)
- Cooked Meat[\[4\]](#)
- Bread Aroma[\[4\]](#)

Synthesis and Manufacturing Process

The industrial production of substituted cyclopentenones relies on efficient and scalable chemical reactions. While multiple synthetic routes exist for the cyclopentenone scaffold, such as the Nazarov Cyclization and Pauson-Khand Reaction, a particularly relevant method for industrial application involves a catalyzed reaction between a substituted enone and an aldehyde.[\[12\]](#)[\[13\]](#)

This approach is advantageous as it can be a one-step process, which is economically favorable for large-scale production.[\[12\]](#) The choice of catalyst and reaction conditions is critical to ensure high yield and purity of the final product.

Diagram: General Synthetic Workflow



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Caption: Generalized workflow for the synthesis of substituted cyclopentenones.

Exemplary Synthesis Protocol

The following protocol is an illustrative example based on methodologies described for the synthesis of substituted cyclopentenones.[\[12\]](#) It is designed to demonstrate the key steps and rationale.

Objective: To synthesize a substituted 2-cyclopenten-1-one via a catalyzed aldol condensation and cyclization reaction.

Materials:

- Starting Enone (e.g., 4-methyl-4-hexen-3-one)
- Aldehyde (e.g., acetaldehyde)
- Solvent (e.g., butyl acetate)
- Catalyst: Trichloropropoxytitanium complex[\[12\]](#)
- Co-ingredient: Anhydrous magnesium chloride
- 10% Aqueous Acetic Acid Solution
- 20% Aqueous Potassium Carbonate Solution

Procedure:

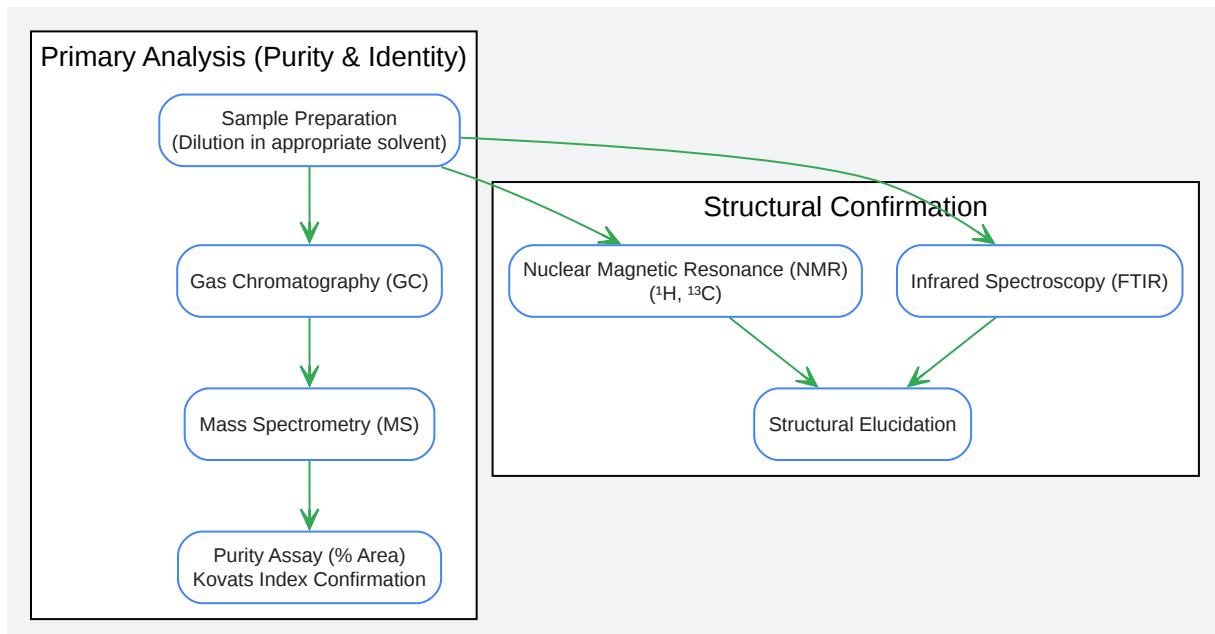
- **Vessel Preparation:** A round-bottom flask is equipped with a mechanical stirrer, dropping funnel, and reflux condenser. This setup is essential for controlled addition of reagents and maintaining reaction temperature.
- **Charging the Reactor:** The starting enone, solvent, anhydrous magnesium chloride, and the titanium catalyst solution are loaded into the flask. The magnesium salt acts as a co-ingredient, likely a Lewis acid to activate the carbonyl group.[\[12\]](#)
- **Heating:** The resulting suspension is stirred vigorously and heated to a specific temperature (e.g., 90°C). Temperature control is critical for reaction kinetics and minimizing side-product formation.

- Aldehyde Addition: The aldehyde is added dropwise over several hours. A slow addition rate prevents an exothermic runaway reaction and ensures a steady concentration of the aldehyde.
- Reaction Monitoring: The reaction is allowed to continue for an additional hour after addition is complete to ensure maximum conversion. Progress can be monitored by techniques like GC-MS.
- Work-up - Hydrolysis: The mixture is cooled and then hydrolyzed with a 10% aqueous acetic acid solution. This step quenches the reaction and protonates intermediates.
- Work-up - Neutralization: The mixture is subsequently neutralized with a 20% aqueous potassium carbonate solution. This removes excess acid and facilitates the separation of the organic product.[\[12\]](#)
- Purification: The organic phase is separated and purified, typically by fractional distillation under reduced pressure, to isolate the target cyclopentenone.

Analytical Characterization

To ensure the identity, purity, and quality of **2-Methyl-2-cyclopenten-1-one**, a suite of analytical techniques is employed. These methods provide a detailed chemical fingerprint of the material.

Diagram: Analytical Workflow



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Caption: Standard analytical workflow for fragrance ingredient characterization.

Spectroscopic and Chromatographic Data

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the cornerstone technique for analyzing volatile compounds. It separates the components of a sample and provides a mass spectrum for each, allowing for definitive identification by comparing the fragmentation pattern to spectral libraries like NIST.[3][6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.[3]
- **Infrared (IR) Spectroscopy:** FTIR analysis identifies the functional groups present in the molecule. For **2-Methyl-2-cyclopenten-1-one**, characteristic peaks for the C=O (ketone) and C=C (alkene) bonds would be expected.[3]

Kovats Retention Index

The Kovats Retention Index (RI) is a critical parameter in fragrance analysis, used to identify compounds by their elution time relative to a series of n-alkane standards. It is more reliable than absolute retention time, as it is less sensitive to variations in GC conditions.

Column Type	Retention Index Values	Source
Standard Non-Polar	880.8, 881, 893.9, 896, 901, 907, 914	[3][14]
Standard Polar	1349, 1353, 1354, 1355, 1356, 1357, 1366, 1367, 1368, 1371, 1373, 1381, 1386, 1392.9, 1395, 1397	[3][14]

The wide range of reported indices reflects the variability in GC columns and temperature programs, underscoring the importance of using internal standards for reliable identification.

Safety, Handling, and Regulatory Status

Proper handling and storage are paramount to ensure laboratory and manufacturing safety. **2-Methyl-2-cyclopenten-1-one** is classified as a flammable liquid.[3][7]

GHS Classification

- Pictogram: GHS02 (Flame)[7]
- Signal Word: Warning[7]
- Hazard Statement: H226: Flammable liquid and vapor[7]
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical/ventilating/lighting equipment), P242 (Use only non-sparking tools), P243 (Take precautionary measures against static discharge).[7]

Handling and Storage

- Personal Protective Equipment (PPE): Wear protective gloves, eyeshields/safety glasses, and appropriate respiratory protection (e.g., dust mask type N95 or respirator with suitable filter).[7][15]
- Storage: Store in a dry, cool, and well-ventilated place.[15] The recommended storage temperature is between 2-8°C.[7][15] Keep the container tightly closed when not in use.
- Disposal: Dispose of the material via a licensed chemical incinerator.[15] Do not let the product enter drains.

Regulatory Context

The use of cyclopentenone derivatives in fragrances is a subject of regulatory review. While **2-Methyl-2-cyclopenten-1-one** is used in the fragrance industry, some sources recommend it is "not for fragrance use," which may reflect specific institutional policies or outdated information. [4] It is crucial for formulators to consult the latest guidelines from regulatory bodies like the International Fragrance Association (IFRA) and regional authorities. Other cyclopentenones have been reviewed for toxicologic and dermatologic effects, and materials in this class are assessed carefully for sensitization potential.[16][17]

Conclusion

2-Methyl-2-cyclopenten-1-one is a versatile and impactful ingredient in the palette of the modern perfumer and flavorist. Its complex organoleptic profile, characterized by caramellic, roasted, and sweet notes, provides a unique signature that is difficult to replicate. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical markers is essential for its effective and safe application. As with all fragrance materials, particularly those in the cyclopentenone class, professionals must remain vigilant regarding the evolving regulatory landscape to ensure compliant and safe use in consumer products.

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